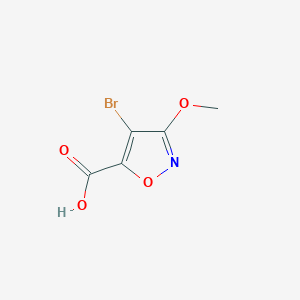

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H4BrNO4 . It has a molecular weight of 222 . The compound is typically available in powder form .

Synthesis Analysis

The synthesis of oxazole derivatives, including “4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid”, often involves the use of palladium-catalyzed direct arylation . This method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .

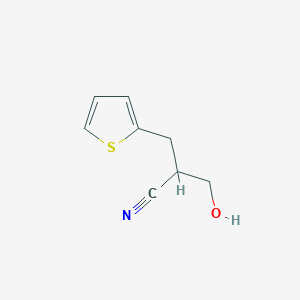

Molecular Structure Analysis

The InChI code for “4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid” is 1S/C5H4BrNO4/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds structurally related to "4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid" have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, showcasing the potential of such compounds in anticancer research (Bekircan et al., 2008).

Corrosion Inhibition

The compound "4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid" could potentially be investigated for corrosion inhibition applications. Research on similar compounds, such as the study on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, indicates high efficiency in corrosion inhibition, which could suggest applications for "4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid" in protecting metals from corrosion (Bentiss et al., 2009).

Organic Synthesis

Compounds with similar functional groups have been used in organic synthesis to produce a variety of structurally complex and biologically active molecules. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds demonstrates the versatility of oxazole derivatives in creating peptidomimetics or compounds with biological activity, highlighting a potential research application area for "4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid" in the synthesis of novel organic compounds (Ferrini et al., 2015).

Material Science and Organic Chemistry

The unique properties of "4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid" could be explored in material science and organic chemistry for the development of new materials or chemical reactions. For instance, the generation and use of a zinc derivative of a functionalized 1,3-oxazole for the synthesis of complex molecules like virginiamycin highlights the potential of oxazole derivatives in synthesizing key intermediates for pharmaceuticals (Gangloff et al., 1992).

properties

IUPAC Name |

4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOLNARBAPVMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2594646.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)

![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2594656.png)

![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)

![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)

![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)